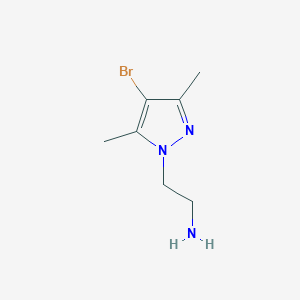

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

描述

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C7H12BrN3 and a molecular weight of 218.09 g/mol This compound features a pyrazole ring substituted with bromine and methyl groups, and an ethanamine side chain

准备方法

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate ethanamine derivative. One common method includes the use of propargylic alcohols and N,N-diprotected hydrazines, followed by an acid-catalyzed propargylation and base-mediated cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

化学反应分析

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. This compound may act as an inhibitor or modulator of certain biological pathways .

相似化合物的比较

Similar compounds to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine include other substituted pyrazoles, such as 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole . These compounds share structural similarities but differ in their substitution patterns and functional groups. The unique combination of bromine and methyl groups in this compound contributes to its distinct chemical and biological properties.

生物活性

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a synthetic compound with potential applications in medicinal chemistry, particularly due to its structural features that may confer biological activity. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and cytotoxic activities, supported by relevant data and case studies.

- Molecular Formula : C₇H₁₂BrN₃

- Molecular Weight : 218.09 g/mol

- CAS Number : 562815-07-0

- Structural Features : The presence of a bromine atom and two methyl groups on the pyrazole ring may enhance the compound's reactivity and biological interaction.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the halogen substituents on the pyrazole ring play a crucial role in enhancing antibacterial activity .

Antifungal Activity

The compound also exhibits antifungal properties, with studies indicating effectiveness against common fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The observed antifungal activity is attributed to the structural characteristics of the pyrazole moiety, which may interact with fungal cell membranes or metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the potential therapeutic applications of this compound. For example, studies have shown that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (lung cancer) | >50 |

| HT-29 (colon cancer) | <10 |

| ME-180 (cervical cancer) | <5 |

These results indicate that modifications in the chemical structure can lead to enhanced selectivity and potency against specific cancer types .

Case Studies

A notable case study involved synthesizing a series of pyrazole derivatives, including variations of this compound, which were tested for their biological activities. The study concluded that compounds with electron-withdrawing groups like bromine demonstrated superior antibacterial and antifungal activities compared to their unsubstituted counterparts .

常见问题

Basic Questions

Q. What are the standard synthetic routes for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromo-3,5-dimethylpyrazole with a brominated ethanamine derivative under alkaline conditions. For example, analogs like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanedioic acid are synthesized using succinic acid derivatives and brominated pyrazole intermediates under reflux with catalysts like DCC (dicyclohexylcarbodiimide) . Reaction optimization often includes varying solvents (e.g., DMF, THF) and temperatures (60–100°C) to maximize yield .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions on the pyrazole ring (e.g., ¹H-NMR for methyl groups at δ ~2.3–2.5 ppm and ethanamine protons at δ ~3.5–4.0 ppm) .

- X-ray crystallography : For resolving crystal packing and bond angles, as demonstrated in related brominated pyrazole derivatives .

- IR spectroscopy : To identify functional groups (e.g., NH stretching at ~3250 cm⁻¹ and C-Br vibrations at ~550–600 cm⁻¹) .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is sensitive to light and moisture due to the bromine substituent and amine group. Stability studies recommend storage in amber vials at –20°C under inert gas (N₂ or Ar). Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound?

Utilize Design of Experiments (DOE) to systematically vary parameters:

- Factors : Solvent polarity, temperature, catalyst loading (e.g., K₂CO₃ vs. Cs₂CO₃).

- Response variables : Yield, purity (HPLC area %). For example, highlights long-term experimental frameworks for evaluating chemical transformations, emphasizing reproducibility through triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How can contradictions in spectroscopic data during characterization be resolved?

Contradictions (e.g., unexpected coupling patterns in NMR) may arise from dynamic processes like tautomerism. Strategies include:

- Variable-temperature NMR : To identify temperature-dependent shifts caused by ring inversion or proton exchange.

- DFT calculations : Validate proposed structures by comparing computed vs. experimental NMR/IR spectra .

- Multi-technique validation : Cross-reference XRD data (e.g., dihedral angles in ) with spectroscopic results .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Molecular docking : To simulate interactions with biological targets (e.g., enzymes in ).

- Reactivity indices : Calculate Fukui indices (using Gaussian or ORCA) to identify electrophilic/nucleophilic sites on the pyrazole ring.

- Solvent modeling : Use COSMO-RS to predict solvation effects on reaction pathways .

Q. What strategies enable regioselective modifications of the pyrazole ring?

- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to functionalize specific positions.

- Cross-coupling reactions : Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups at the 4-bromo position (see for Pd-catalyzed protocols) .

- Protecting group strategies : Temporarily block the ethanamine group during bromine displacement to avoid side reactions .

Q. How can researchers evaluate the compound’s potential pharmacological activity?

- In vitro assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase targets in ).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with chlorine) and compare bioactivity profiles.

- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties .

属性

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBFPJMTSMYSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCN)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599096 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562815-07-0 | |

| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。